Oxyresveratrol

Catalog No.
S1790044
CAS No.
29700-22-9
M.F
C14H12O4
M. Wt
244.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxyresveratrol

CAS Number

29700-22-9

Product Name

Oxyresveratrol

IUPAC Name

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

InChI

InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+

InChI Key

PDHAOJSHSJQANO-OWOJBTEDSA-N

SMILES

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O

Canonical SMILES

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O

Antioxidant Properties

Oxyresveratrol exhibits antioxidant effects, meaning it can help protect cells from damage caused by free radicals. Free radicals are unstable molecules that can contribute to various health conditions. Studies have investigated oxyresveratrol's potential role in mitigating oxidative stress linked to aging and chronic diseases [National Institutes of Health (.gov) on Oxyresveratrol: [PUBMED Central]: PMC6100078: ].

Anti-inflammatory Effects

Inflammation is the body's natural response to injury or infection. However, chronic inflammation can contribute to various health problems. Research suggests oxyresveratrol may possess anti-inflammatory properties. Studies have explored its effects on inflammatory pathways in cells and animal models [National Institutes of Health (.gov) on Oxyresveratrol: [PUBMED Central]: PMC6100078: ].

Neuroprotective Potential

Some scientific studies have investigated the potential neuroprotective effects of oxyresveratrol. These studies examine its possible role in protecting nerve cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease [National Institutes of Health (.gov) on Oxyresveratrol: [PUBMED Central]: PMC6100078: ]. It's important to note that this research is still in its early stages.

Skin Lightening Effects

Oxyresveratrol may have properties that influence melanin production. Melanin is the pigment responsible for skin and hair color. Studies have looked at oxyresveratrol's potential role in reducing melanin production and lightening skin tone [National Institutes of Health (.gov) on Oxyresveratrol: [PUBMED Central]: PMC6100078: ].

Oxyresveratrol, chemically known as 2,3′,4,5′-tetrahydroxystilbene, is a natural polyphenolic compound belonging to the stilbene family. Its systematic name is 4-[(E)-2-(3,5-dihydroxyphenyl)-ethenyl] benzene-1,3-diol, with the molecular formula C₁₄H₁₂O₄. Oxyresveratrol is characterized by a trans-1,2-diphenylethylene structure with four hydroxyl groups located on the aromatic rings. This compound is primarily found in various plant species, particularly in mulberry trees and other members of the Moraceae family. It has garnered attention due to its diverse biological activities and potential therapeutic applications .

  • Antioxidant activity: Oxyresveratrol's structure suggests it can scavenge free radicals, potentially protecting cells from oxidative damage [, ].
  • Anti-inflammatory activity: Studies on cell cultures indicate oxyresveratrol might reduce inflammation by modulating the activity of inflammatory enzymes [].
  • Antiviral activity: Research suggests oxyresveratrol might have antiviral properties against herpes simplex viruses and varicella-zoster virus [].

Oxyresveratrol can be synthesized through several chemical transformations. The biosynthesis of oxyresveratrol is believed to involve the precursor resveratrol, which undergoes hydroxylation at the C-2 position. The initial steps involve an Aldol reaction leading to resveratrol followed by decarboxylation and subsequent hydroxylation processes . Additionally, oxyresveratrol can be transformed into more potent derivatives through hydrogenation reactions, enhancing its biological activity against enzymes like tyrosinase .

Oxyresveratrol exhibits a wide array of biological activities:

  • Antioxidant Properties: It scavenges free radicals and reduces oxidative stress.
  • Anti-inflammatory Effects: Oxyresveratrol inhibits inflammatory pathways and cytokine production.
  • Tyrosinase Inhibition: It effectively inhibits tyrosinase, an enzyme critical for melanin production, thus having potential applications in skin whitening .
  • Neuroprotective Effects: The compound shows protective effects against neurodegenerative disorders by mitigating oxidative damage in neuronal cells .
  • Anticancer Activity: Oxyresveratrol has demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

Oxyresveratrol can be synthesized through both natural extraction and synthetic methods:

  • Natural Extraction: It can be isolated from plant materials using conventional extraction techniques such as solvent extraction or chromatography.
  • Chemical Synthesis: Synthetic methods include:
    • Hydroxylation of resveratrol.
    • Aldol condensation reactions using appropriate precursors.
    • Hydrogenation processes to yield more active derivatives .

Oxyresveratrol has several applications across different fields:

  • Cosmetics: Due to its tyrosinase inhibitory activity, it is used in skin whitening products.
  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing treatments for various diseases, including neurodegenerative disorders and cancer.
  • Food Industry: As a natural antioxidant, it can be used to enhance the shelf life of food products .

Recent studies have explored the pharmacokinetic interactions of oxyresveratrol with other compounds. For instance, combining oxyresveratrol with piperine has been shown to significantly enhance its bioavailability by 173%. This interaction alters the metabolism of oxyresveratrol, reducing its glucuronidation rate and thus increasing its therapeutic effectiveness .

Oxyresveratrol shares structural similarities with several other compounds in the stilbene family. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
Resveratrol3,4′-dihydroxystilbeneWell-known for cardiovascular benefits
Pterostilbene4′-methoxy-resveratrolExhibits stronger anti-cancer properties
Gnetol2-hydroxy-4-methoxystilbeneFound in Gnetum species; has antioxidant effects
Mulberroside AO-glycosylated form of oxyresveratrolEnhances solubility and stability in formulations

Oxyresveratrol stands out due to its unique combination of hydroxyl groups and its specific biological activities that are distinct from its relatives. Its potent inhibition of tyrosinase sets it apart as a valuable compound in dermatological applications .

Oxyresveratrol consists of two phenyl rings connected by an ethenyl (C=C) bond. The trans-isomer dominates naturally and exhibits superior bioactivity compared to the cis-isomer. Key structural features include:

  • Hydroxyl groups: Four hydroxyl groups at positions 2, 3′, 4, and 5′.
  • Stereochemistry: The trans-configuration of the ethenyl bond is critical for stability and biological activity.
  • Isomerization: UV light induces trans-to-cis isomerization, reducing antioxidant and tyrosinase-inhibiting capacities.

Table 1: Comparative Properties of Oxyresveratrol Isomers

PropertyTrans-OxyresveratrolCis-Oxyresveratrol
Melting Point201–202.5°CNot reported
Antioxidant ActivityHighLower
Tyrosinase InhibitionIC50 = 1.2 μMIC50 > 50 μM

Physicochemical Properties

Solubility and Stability Profiles

  • Solubility:
    • Organic solvents: Soluble in ethanol, DMSO, and dimethyl formamide (≈50 mg/mL).
    • Aqueous solubility: <0.1 mg/mL in PBS (pH 7.2).
  • Stability:
    • Photodegradation: Rapid degradation under UV light (λ = 320–400 nm), forming cis-isomers and oxidative byproducts.
    • Thermal Stability: Stable at room temperature but degrades in prolonged exposure to >40°C.
    • pH Sensitivity: Optimal stability in neutral conditions (pH 6–8).

Table 2: Stability Under UV Exposure

ConditionDegradation (%)Time (min)Source
UV (320–400 nm)27.515
Encapsulated nanosponge9.115

Crystallization Behavior and Polymorphism

  • Polymorphic Forms:
    • Anhydrate (Form I): Monoclinic crystal system (space group Pc) with a = 8.87 Å, b = 8.11 Å, c = 9.29 Å.
    • Dihydrate (Form II): Contains two water molecules per asymmetric unit; β = 91.38°.
  • High-Pressure Polymorphism: Transition to Forms III–V observed under 8–21 GPa, characterized by distinct Raman spectra.

Synthetic Pathways and Biomimetic Approaches

Key Synthetic Strategies

  • Wittig Olefination:
    • Used to synthesize oxyresveratrol derivatives via coupling of aldehydes and phosphorus ylides.
  • Oxidative Cross-Coupling:
    • Enzymatic method: Horseradish peroxidase (HRP)-H₂O₂ catalyzes regioselective dimerization to 8–5-coupled dihydrobenzofurans.
    • FeCl₃·6H₂O: Produces 8–10-coupled dimers in acetone.
  • Glycosylation:
    • O-glucuronidation at C-2′, C-3, and C-4′ positions enhances metabolic stability.

Table 3: Synthetic Methods for Oxyresveratrol Derivatives

MethodProduct TypeKey Catalyst/ReagentYield (%)
HRP-H₂O₂ couplingDihydrobenzofuran dimersHRP, acetone68
FeCl₃·6H₂O coupling8–10-coupled dimersFeCl₃, acetone45
Wittig reactionO-methylated precursorsPh₃P=CH-R80

Challenges and Innovations

  • Regioselectivity: Methylation at C-2′ improves coupling specificity.
  • Scalability: Nanosponge encapsulation enhances photostability and solubility.

Spectroscopic Identification Methods

NMR and Mass Spectrometry

  • ¹H NMR (CD₃COCD₃):
    • δ 7.43 (H-6), 6.91 (H-α), 6.24 (H-4′).
  • ¹³C NMR:
    • C-2 (155.7 ppm), C-4 (156.0 ppm), C-1′ (140.8 ppm).
  • EIMS: m/z 244 [M]⁺ for trans-isomer.

Table 4: Key Spectral Data for Oxyresveratrol

TechniqueSignal/FragmentValue
¹H NMR (δ, ppm)H-α (ethenyl)6.91
¹³C NMR (δ, ppm)C-2 (phenolic O–C)155.7
EIMS (m/z)Molecular ion244

Chromatographic Analysis

  • HPLC: Separation of cis- and trans-isomers using C18 columns.
  • GC-MS: Predicted spectrum for cis-isomer (m/z 304.13).

Oxyresveratrol (2,3′,4,5′-tetrahydroxystilbene) is a naturally occurring stilbenoid compound with a chemical formula of C14H12O4 and a molecular weight of 244.24 g/mol [1]. This compound features a trans-1,2-diphenylethylene nucleus with two hydroxyl groups on each of the aromatic rings, giving it distinctive chemical properties and biological activities [1] [2]. Oxyresveratrol occurs in both gymnosperms and angiosperms, though its distribution is notably sporadic and limited to certain plant families [3].
In gymnosperms, oxyresveratrol has been primarily reported in the Gnetaceae family, particularly in various species of the genus Gnetum [1]. Notable examples include Gnetum africanum, Gnetum cuspidatum, Gnetum gnemonoides, Gnetum hainanse, Gnetum montanum, and Gnetum pendulum [1]. Among these, Gnetum hainanse is particularly significant as it was one of the first gymnosperm species from which oxyresveratrol was isolated [1] [3]. While the free form of oxyresveratrol is found in these species, its oligomers are also commonly detected throughout the Gnetum genus [1].

Within angiosperms, oxyresveratrol exhibits a more diverse but still restricted distribution pattern [3]. In monocotyledons, oxyresveratrol has been identified in four primary families: Poaceae (represented by Chrysopogon aciculatis), Liliaceae (Schoenocaulon officinale), Smilacaceae (Smilax china and Smilax microphylla), and Melanthiaceae (various Veratrum species including Veratrum album and Veratrum grandiflorum) [1]. It is noteworthy that the latter three families all belong to the order Liliales, suggesting a potential evolutionary relationship in their biosynthetic capabilities [1].

Table 1: Botanical Sources of Oxyresveratrol in Plant Kingdom

CategoryPlant NameFamily
GymnospermsGnetum africanumGnetaceae
GymnospermsGnetum cuspidatumGnetaceae
GymnospermsGnetum gnemonoidesGnetaceae
GymnospermsGnetum hainanseGnetaceae
GymnospermsGnetum montanumGnetaceae
GymnospermsGnetum pendulumGnetaceae
Angiosperms (Monocotyledons)Chrysopogon aciculatisPoaceae
Angiosperms (Monocotyledons)Schoenocaulon officinaleLiliaceae
Angiosperms (Monocotyledons)Smilax chinaSmilacaceae
Angiosperms (Monocotyledons)Veratrum albumMelanthiaceae
Angiosperms (Monocotyledons)Veratrum grandiflorumMelanthiaceae
Angiosperms (Dicotyledons - Apetalae)Artocarpus lakoochaMoraceae
Angiosperms (Dicotyledons - Apetalae)Artocarpus heterophyllusMoraceae
Angiosperms (Dicotyledons - Apetalae)Morus albaMoraceae
Angiosperms (Dicotyledons - Apetalae)Morus nigraMoraceae
Angiosperms (Dicotyledons - Apetalae)Maclura pomiferaMoraceae
Angiosperms (Dicotyledons - Polypetalae)Caesalpinia furfuraceaCaesalpiniaceae
Angiosperms (Dicotyledons - Polypetalae)Glycosmis pentaphyllaRutaceae
Angiosperms (Dicotyledons - Polypetalae)Pterocarpus marsupiumFabaceae
Angiosperms (Dicotyledons - Polypetalae)Tetrastigma hemsleyanumVitaceae

In dicotyledons, oxyresveratrol shows a distinct distribution pattern, being present in the subclasses Apetalae (Monochlamydeae) and Polypetalae, but completely absent in the subclass Sympetalae (Gamopetalae) [1]. Within the Apetalae subclass, the Moraceae family stands out as particularly rich in oxyresveratrol, with significant concentrations found in the genera Artocarpus (including Artocarpus lakoocha and Artocarpus heterophyllus) and Morus (including Morus alba and Morus nigra) [1] [2]. Morus alba (white mulberry) is especially notable as one of the richest sources of oxyresveratrol, with concentrations ranging from 21.7 to 106.7 mg/100 g in mulberry fruits [16].

In the Polypetalae subclass, oxyresveratrol has been identified in several families including Caesalpiniaceae (Caesalpinia furfuracea), Rutaceae (Glycosmis pentaphylla), Fabaceae (Pterocarpus marsupium), and Vitaceae (Tetrastigma hemsleyanum) [1]. This scattered distribution suggests multiple independent evolutionary events leading to oxyresveratrol biosynthesis capabilities in these diverse plant families [1] [3].

Chemotaxonomic Distribution Patterns

The distribution of oxyresveratrol across the plant kingdom reveals distinct chemotaxonomic patterns that provide insights into both plant evolution and biosynthetic capabilities [1]. These patterns are not random but follow certain taxonomic boundaries that align with traditional plant classification systems, suggesting evolutionary significance in the ability to produce this compound [3].

In gymnosperms, the occurrence of oxyresveratrol is highly restricted, being found almost exclusively in the Gnetaceae family [1]. This limited distribution suggests that the biosynthetic pathway for oxyresveratrol in gymnosperms may have evolved as a specialized adaptation in this particular lineage [1] [3]. The concentration of oxyresveratrol in Gnetum species ranges from 0.11 to 3.76 μg/g, indicating significant but variable production capabilities within this genus [16].

Table 4: Chemotaxonomic Distribution Patterns of Oxyresveratrol

Plant GroupOccurrence PatternChemotaxonomic Significance
GymnospermsLimited to Gnetaceae family, particularly Gnetum speciesRare occurrence suggests specialized biosynthetic pathway
Angiosperms - MonocotyledonsLimited to four families: Poaceae, Liliaceae, Smilacaceae, and Melanthiaceae (last three in order Liliales)Clustered distribution in related families suggests common evolutionary origin
Angiosperms - Dicotyledons (Apetalae/Monochlamydeae)Concentrated in Moraceae family, particularly Artocarpus and Morus generaHigh concentration in Moraceae suggests specialized adaptation and biosynthetic capacity
Angiosperms - Dicotyledons (Polypetalae)Scattered occurrence in Caesalpiniaceae, Rutaceae, Rosaceae, Myrtaceae, Vitaceae, and FabaceaeSporadic distribution suggests multiple independent evolutionary events
Angiosperms - Dicotyledons (Sympetalae/Gamopetalae)Completely absentComplete absence suggests lack of enzyme for 2-hydroxylation of resveratrol

Among monocotyledons, the clustered distribution of oxyresveratrol in related families (particularly within the order Liliales) suggests a common evolutionary origin for the biosynthetic pathway in these plants [1]. This pattern indicates that the ability to produce oxyresveratrol likely evolved once in a common ancestor and was subsequently retained in these related lineages [1] [3].

The most striking chemotaxonomic pattern is observed in dicotyledons, where oxyresveratrol is abundant in the Moraceae family (particularly in Artocarpus and Morus genera) within the Apetalae subclass, has scattered occurrences in various families of the Polypetalae subclass, but is completely absent in the Sympetalae subclass [1]. This distribution pattern parallels the artificial classification of flowering plants and provides evidence for a monophyletic relationship among members of the clade Asterids in the modern Angiosperm Phylogeny Group system [1].

The complete absence of oxyresveratrol in the Sympetalae subclass, despite the presence of its precursor resveratrol in some members of this taxon, suggests that sympetalous plants lack the enzyme necessary for the 2-hydroxylation of resveratrol [1]. This represents a significant chemotaxonomic marker that could be used to distinguish between plant groups and provides insights into the evolution of secondary metabolite biosynthesis in plants [1] [3].

In the Moraceae family, the high concentration of oxyresveratrol, particularly in Morus alba, suggests specialized adaptation and enhanced biosynthetic capacity [1] [16]. This family-specific enrichment indicates potential ecological or physiological roles for oxyresveratrol in these plants, possibly related to defense mechanisms or environmental adaptations [1] [3].

Biosynthetic Pathways in Plant Systems

Phenylpropanoid Metabolism

The biosynthesis of oxyresveratrol in plants occurs through the phenylpropanoid pathway, a complex metabolic network responsible for producing a diverse array of secondary metabolites including lignins, flavonoids, and stilbenoids [5] [6]. This pathway begins with the aromatic amino acids phenylalanine or tyrosine, which serve as the initial substrates for the formation of the phenylpropanoid skeleton [19].

The general phenylpropanoid pathway consists of several sequential enzymatic reactions that transform the starting amino acid into activated hydroxycinnamoyl-Coenzyme A (CoA) thioesters, which then enter various downstream pathways including stilbenoid biosynthesis [19]. In most plant species, this pathway begins with phenylalanine, which undergoes deamination catalyzed by phenylalanine ammonia lyase to form cinnamic acid [19] [11]. This represents the first committed step in phenylpropanoid metabolism and serves as a critical regulatory point in the pathway [11].

Table 5: Phenylpropanoid Pathway Leading to Oxyresveratrol Biosynthesis

Pathway StepSubstrates and ProductsEnzymes
1. Initial Substrate FormationPhenylalanine or Tyrosine (starting amino acids)N/A (amino acid biosynthesis)
2. DeaminationPhenylalanine → Cinnamic acid (or Tyrosine → p-Coumaric acid in grasses)PAL (Phenylalanine Ammonia Lyase) or TAL (Tyrosine Ammonia Lyase)
3. HydroxylationCinnamic acid → p-Coumaric acidC4H (Cinnamate 4-Hydroxylase)
4. CoA Activationp-Coumaric acid → p-Coumaroyl-CoA4CL (4-Coumarate:CoA Ligase)
5. 2'-Hydroxylationp-Coumaroyl-CoA → 2',4'-Dihydroxycinnamoyl-CoAC2'H (p-Coumaroyl-CoA 2'-Hydroxylase)
6. Polyketide Formation2',4'-Dihydroxycinnamoyl-CoA + 3 Malonyl-CoA → Tetraketide intermediateSTS (Stilbene Synthase)
7. CyclizationTetraketide intermediate → Oxyresveratrol (via aldol-type cyclization)STS (Stilbene Synthase)

Following deamination, cinnamic acid undergoes hydroxylation at the para position of the phenyl ring, catalyzed by cinnamate 4-hydroxylase, to form p-coumaric acid [19]. In grasses and some fungi, an alternative pathway exists where tyrosine ammonia lyase directly converts tyrosine to p-coumaric acid, bypassing the need for the hydroxylation step [19] [11]. This represents a metabolic shortcut that reduces the number of enzymes required for the production of p-coumaroyl-CoA from three to two [11].

The next step involves the activation of p-coumaric acid through the formation of a thioester bond with CoA, catalyzed by 4-coumarate:CoA ligase, resulting in p-coumaroyl-CoA [19]. This activated intermediate serves as a branch point in phenylpropanoid metabolism, leading to various downstream pathways including those for lignins, flavonoids, and stilbenoids [11] [19].

For oxyresveratrol biosynthesis, a critical step occurs at this point: the hydroxylation of p-coumaroyl-CoA at the 2' position by p-coumaroyl-CoA 2'-hydroxylase (C2'H) [5] [10]. This enzyme belongs to the 2-oxoglutarate-dependent dioxygenase family and catalyzes the introduction of a hydroxyl group at the ortho position of the phenyl ring, resulting in 2',4'-dihydroxycinnamoyl-CoA [5] [10]. This hydroxylation step is crucial as it differentiates the biosynthetic pathway of oxyresveratrol from that of resveratrol, which lacks this additional hydroxyl group [5].

Recent research using integrative multi-omics and functional analyses in mulberry (Morus alba) has revealed that C2'H enzymes are essential for oxyresveratrol biosynthesis [5]. These enzymes were found to be highly co-expressed with stilbene synthase genes and their expression correlated with oxyresveratrol accumulation in elicited plant tissues [5]. Functional validation through transient transformation experiments confirmed that both C2'H and stilbene synthase are required for oxyresveratrol production [5].

The final steps in oxyresveratrol biosynthesis involve the action of stilbene synthase, which catalyzes the condensation of 2',4'-dihydroxycinnamoyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate [21] [22]. This intermediate then undergoes an intramolecular aldol-type cyclization to form the characteristic stilbene backbone of oxyresveratrol [21] [22]. The cyclization mechanism involves a carbon-2 to carbon-7 aldol condensation, which is distinct from the mechanism used by the related enzyme chalcone synthase in flavonoid biosynthesis [21] [22].

Enzymatic Hydroxylation Mechanisms

The biosynthesis of oxyresveratrol involves several hydroxylation reactions that are critical for introducing the characteristic hydroxyl groups at specific positions of the stilbene backbone [5] [9]. These hydroxylation reactions are catalyzed by specialized enzymes that employ diverse mechanisms to activate molecular oxygen and incorporate it into the substrate molecules [9] [13].

One of the primary hydroxylation reactions in oxyresveratrol biosynthesis is catalyzed by cinnamate 4-hydroxylase, a cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the para position of cinnamic acid to form p-coumaric acid [19]. Cytochrome P450 enzymes contain a heme cofactor that activates molecular oxygen, allowing one oxygen atom to be inserted into the substrate while the other is reduced to water [9] [13]. This reaction requires NADPH as an electron donor and proceeds through the formation of reactive oxygen species intermediates [9].

Table 6: Enzymatic Hydroxylation Mechanisms in Oxyresveratrol Biosynthesis

Hydroxylation TypeMechanismExamples in Oxyresveratrol Biosynthesis
Cytochrome P450-dependent hydroxylationInvolves heme-containing cytochrome P450 enzymes that activate molecular oxygen, inserting one oxygen atom into the substrate while reducing the other to waterC4H (Cinnamate 4-Hydroxylase) for para-hydroxylation of cinnamic acid
2-Oxoglutarate-dependent dioxygenase hydroxylationUtilizes Fe(II) and 2-oxoglutarate as cofactors, with one oxygen atom inserted into the substrate and the other into 2-oxoglutarateC2'H (p-Coumaroyl-CoA 2'-Hydroxylase) for ortho-hydroxylation of p-coumaroyl-CoA
Spontaneous hydroxylationNon-enzymatic hydroxylation occurring after initial enzymatic reactions, often through keto-enol tautomerizationPossible spontaneous hydroxylation of intermediates during cyclization

The cytochrome P450-dependent hydroxylation mechanism can proceed through multiple pathways depending on the specific enzyme and substrate involved [9]. In the absence of water molecules in the active site, the NIH shift mechanism is often favored, where a hydrogen atom from the target carbon migrates to an adjacent position, leading to the formation of a keto intermediate that subsequently undergoes isomerization to form the hydroxylated product [9]. Alternatively, when water molecules are present in the active site, an N-protonation route can be facilitated, which becomes the preferred pathway [9]. Both mechanisms can rationalize the 1,2-hydrogen shift observed in aromatic hydroxylation reactions [9].

The critical 2'-hydroxylation of p-coumaroyl-CoA in oxyresveratrol biosynthesis is catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H), which belongs to the 2-oxoglutarate-dependent dioxygenase family [5] [10]. These enzymes utilize Fe(II) and 2-oxoglutarate as cofactors, with one oxygen atom inserted into the substrate and the other into 2-oxoglutarate, which is decarboxylated to succinate and carbon dioxide [10]. This mechanism differs from that of cytochrome P450 enzymes and represents an alternative evolutionary solution to the challenge of activating molecular oxygen for hydroxylation reactions [10] [13].

Recent research has identified and functionally characterized C2'H enzymes from various plant species, including Peucedanum praeruptorum and Morus alba [5] [10]. In Peucedanum praeruptorum, C2'H was found to catalyze the conversion of p-coumaroyl-CoA into a hydroxylated intermediate that subsequently underwent spontaneous lactonization to generate umbelliferone, a coumarin compound [10]. This demonstrates the versatility of C2'H enzymes in producing different classes of secondary metabolites depending on the downstream enzymatic machinery [10].

In Morus alba, integrative multi-omics analyses revealed a group of six p-coumaroyl-CoA 2'-hydroxylases that were highly co-expressed with stilbene synthase genes and correlated with oxyresveratrol accumulation [5]. Functional validation through transient transformation experiments confirmed that these C2'H enzymes, in combination with stilbene synthase, were required for oxyresveratrol production [5]. The findings suggest that C2'H enzymes synthesize 2',4'-dihydroxycinnamoyl-CoA from p-coumaroyl-CoA, which then serves as the substrate for stilbene synthase to produce oxyresveratrol [5].

The optimization of solvent-based extraction methodologies for oxyresveratrol represents a fundamental aspect of industrial production processes. Contemporary research has established several advanced approaches that significantly enhance extraction efficiency while maintaining environmental sustainability standards.

Deep Eutectic Solvents Systems

Deep eutectic solvents have emerged as highly effective extraction media for oxyresveratrol, demonstrating superior performance compared to conventional organic solvents [1]. The choline chloride/citric acid/water system (DES10) exhibits exceptional extraction capabilities, yielding oxyresveratrol content in the range of 100-130 milligrams per kilogram dry weight [1]. This represents a two to three-fold improvement over classical ethanol-water extraction systems. The optimal extraction parameters for DES10 include a temperature of 50±2°C with ultrasonic assistance for 30 minutes, utilizing a plant-to-solvent ratio of 1:80 (weight/weight) [1].

The choline chloride/sugar systems, particularly choline chloride/xylose (DES17), demonstrate comparable efficiency with extraction yields of 100-130 milligrams per kilogram dry weight [1]. These systems benefit from enhanced hydrogen bonding interactions between the solvent components and the hydroxyl groups present in oxyresveratrol's molecular structure. Response surface methodology optimization revealed that extraction temperature, time, and water co-solvent ratio significantly influence the extraction efficiency [1].

Ionic Liquid-Microwave Assisted Extraction

Ionic liquid-based microwave-assisted extraction (IL-MAE) provides rapid and efficient extraction protocols for oxyresveratrol purification [2]. The optimized system employs 1-butyl-3-methylimidazolium chloride at 1.5 molar concentration with 0.01 molar potassium dihydrogen phosphate as the salting-out agent [2]. This methodology achieves extraction yields of 3.53% from raw material within 10 minutes using 30% microwave power [2]. The ionic liquid extraction mechanism involves strong π-π interactions, ionic charges, and hydrogen bonding between the ionic liquid and oxyresveratrol molecules [3].

Natural Deep Eutectic Solvents Optimization

Natural deep eutectic solvents (NADES) composed of urea and glycerine demonstrate environmental advantages while maintaining extraction efficiency [4]. The optimal urea-glycerine ratio of 1:3 with water addition provides suitable viscosity and polarity matching for oxyresveratrol extraction [4]. Ultrasonic-assisted extraction at 50°C for 15-20 minutes achieves optimal results while minimizing thermal degradation of the target compound [4]. The NADES approach offers advantages including low vapor pressure, biodegradability, and reduced toxicity compared to conventional organic solvents [4].

Temperature and Time Optimization Parameters

Systematic optimization studies indicate that extraction temperature significantly influences oxyresveratrol recovery efficiency [5]. For conventional ethanol-water systems, temperatures in the range of 50-70°C provide optimal extraction yields, with maximum efficiency achieved at approximately 83.6°C using 50-70% ethanol concentration [5]. However, temperature optimization must consider thermal stability of oxyresveratrol to prevent degradation. Extended extraction times beyond 6 hours show diminishing returns, with optimal extraction durations ranging from 30 minutes to 2 hours depending on the extraction methodology employed [6].

Advanced Separation Technologies

Membrane Filtration Systems

Nanofiltration Membrane Technology

Nanofiltration represents a cutting-edge approach for oxyresveratrol separation from complex plant extracts [7] [8]. Indigenous nanofiltration membranes with molecular weight cut-off values between 150-500 daltons effectively separate oxyresveratrol from higher molecular weight impurities [7]. The separation efficiency reaches up to 98% using water as the primary extracting solvent [9]. Composite membrane systems demonstrate exceptional selectivity for oxyresveratrol separation, achieving high purity levels while maintaining excellent recovery rates [8].

The nanofiltration process operates through a combination of size exclusion and electrostatic interactions. Oxyresveratrol, with its molecular weight of 244.24 daltons, passes through the membrane while larger molecular weight compounds are retained [7]. Process optimization parameters include transmembrane pressure (1-5 bar), temperature (ambient to 40°C), and feed concentration (0.1-1.0% weight/volume) [8].

Ultrafiltration Applications

Ultrafiltration membranes with molecular weight cut-off values of 1000-10,000 daltons serve as pre-treatment systems for oxyresveratrol purification processes [10]. These systems effectively remove proteins, polysaccharides, and other macromolecular impurities while allowing oxyresveratrol to pass through. The integration of ultrafiltration with subsequent nanofiltration creates a two-stage membrane cascade that achieves both clarification and concentration of oxyresveratrol-containing solutions [10].

Chromatographic Techniques

High Performance Liquid Chromatography Systems

High performance liquid chromatography remains the gold standard for oxyresveratrol purification and analysis [11]. Reversed-phase systems using C18 columns (250×4.6 millimeters, 5 micrometers particle size) with gradient elution provide excellent separation efficiency [11]. The optimal mobile phase composition consists of acetonitrile and 0.5% aqueous acetic acid with gradient elution from 20% to 90% acetonitrile over 20 minutes [11]. Detection at 320 nanometers wavelength provides maximum sensitivity for oxyresveratrol quantification [11].

Preparative HPLC systems enable gram-scale purification of oxyresveratrol with purity levels exceeding 90% [12]. The scale-up process utilizes YMC C18 columns (250×30 millimeters) with increased flow rates (40 milliliters per minute) and larger injection volumes [12]. Fraction collection and subsequent lyophilization yield pure oxyresveratrol suitable for pharmaceutical applications [12].

High-Speed Counter-Current Chromatography

High-speed counter-current chromatography (HSCCC) provides an efficient alternative for preparative-scale oxyresveratrol purification [13]. The optimal solvent system employs n-hexane:ethyl acetate:methanol:water (1:1:1:2, volume/volume) with the upper phase as stationary phase and lower phase as mobile phase [13]. Operating parameters include 900 revolutions per minute rotation speed, 2.0 milliliters per minute flow rate, and 75 milligrams injection amount [13]. This methodology achieves oxyresveratrol purity levels of 99% with excellent recovery rates [13].

Ion Exchange Chromatography

Ion exchange chromatography systems provide scalable purification solutions for oxyresveratrol [14]. Strong anion exchange resins effectively bind oxyresveratrol under alkaline conditions, allowing selective elution with increasing salt concentration gradients [14]. The process exploits the phenolic hydroxyl groups of oxyresveratrol, which can be ionized under appropriate pH conditions. Optimization parameters include pH (8-10), salt concentration gradients (0-1 molar sodium chloride), and flow rates (1-5 column volumes per hour) [14].

Gel Permeation Chromatography

Gel permeation chromatography offers size-based separation capabilities for oxyresveratrol purification [15]. Sephadex LH-20 columns provide effective separation of oxyresveratrol from higher molecular weight compounds [13]. The separation mechanism relies on molecular size differences, with smaller molecules like oxyresveratrol experiencing longer retention times than larger impurities [15]. Methanol or ethanol-water mixtures serve as optimal mobile phases for this separation technique [13].

Quality Control Protocols

Analytical Method Validation

Comprehensive analytical method validation protocols ensure reliable quantification of oxyresveratrol throughout extraction and purification processes [16]. Validation parameters include linearity, accuracy, precision, specificity, detection limits, quantification limits, and robustness according to International Council for Harmonization guidelines [16].

Linearity assessments demonstrate excellent correlation coefficients (R² ≥ 0.998) across concentration ranges of 0.1265-25.3 micrograms per milliliter for high performance liquid chromatography methods [11]. Limit of detection values range from 0.005-0.3 micrograms per milliliter, while limit of quantification values span 0.017-1.0 micrograms per milliliter depending on the analytical technique employed [17] [11].

Precision and Accuracy Determination

Precision evaluations encompass both intra-day and inter-day variability assessments [16]. Relative standard deviation values consistently remain below 10% for replicate analyses, with most methods achieving less than 6.78% intra-day precision [18]. Accuracy determinations through recovery studies demonstrate excellent performance, with recovery percentages ranging from 89-108% for high performance liquid chromatography methods and 78.2-84.3% for liquid chromatography-tandem mass spectrometry systems [11] [18].

Liquid Chromatography-Mass Spectrometry Methods

Liquid chromatography-tandem mass spectrometry provides the highest sensitivity and specificity for oxyresveratrol quantification [18]. Multiple reaction monitoring transitions (mass-to-charge ratio 245/107 for oxyresveratrol) ensure specific detection even in complex biological matrices [18]. The methodology achieves detection limits as low as 1 nanogram per milliliter with quantification limits of 6.10 micrograms per liter [18]. Calibration curves demonstrate excellent linearity across concentration ranges of 1-500 nanograms per milliliter [18].

System Suitability and Robustness Testing

System suitability testing protocols ensure consistent analytical performance throughout quality control operations [19]. Parameters include retention time precision, peak area reproducibility, theoretical plate numbers, and resolution between oxyresveratrol and potential impurities [19]. Robustness testing evaluates method performance under deliberately varied conditions including mobile phase composition (±2%), flow rate (±0.1 milliliters per minute), column temperature (±2°C), and detection wavelength (±2 nanometers) [19].

Stability Indicating Methods

Stability indicating analytical methods enable monitoring of oxyresveratrol degradation under various stress conditions [20]. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions identify potential degradation products and ensure analytical method specificity [20]. The validated methods successfully separate oxyresveratrol from its degradation products, enabling accurate quantification in stability studies and shelf-life determinations [20].

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

244.07355886 g/mol

Monoisotopic Mass

244.07355886 g/mol

Heavy Atom Count

18

UNII

6V071CP5CR

Wikipedia

Oxyresveratrol

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Last modified: 08-15-2023

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